molecular formula C14H14O4 B3339053 1-[4-(3-Oxobutanoyl)phenyl]butane-1,3-dione CAS No. 57291-95-9

1-[4-(3-Oxobutanoyl)phenyl]butane-1,3-dione

Cat. No.: B3339053
CAS No.: 57291-95-9
M. Wt: 246.26 g/mol
InChI Key: LYPRUFUGDJOUNU-UHFFFAOYSA-N
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Description

1-[4-(3-Oxobutanoyl)phenyl]butane-1,3-dione is an organic compound with the molecular formula C14H14O4. It is known for its unique structure, which includes a phenyl ring substituted with a butane-1,3-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Oxobutanoyl)phenyl]butane-1,3-dione typically involves the reaction of 4-acetylbenzoic acid with butane-1,3-dione under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an intermediate, which then undergoes cyclization to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Oxobutanoyl)phenyl]butane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-[4-(3-Oxobutanoyl)phenyl]butane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(3-Oxobutanoyl)phenyl]butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 1-[4-(3-Oxobutanoyl)phenyl]butane-1,3-dione is unique due to its specific substitution pattern on the phenyl ring and the presence of the butane-1,3-dione moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-[4-(3-oxobutanoyl)phenyl]butane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-9(15)7-13(17)11-3-5-12(6-4-11)14(18)8-10(2)16/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPRUFUGDJOUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=C(C=C1)C(=O)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329819
Record name 1,3-Butanedione, 1,1'-(1,4-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57291-95-9
Record name 1,3-Butanedione, 1,1'-(1,4-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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